2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Overview
Description
2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro, fluoro, and methoxycarbonyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Hydrolysis: Aqueous solutions of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can modify the functional groups attached to the benzoic acid core.
Scientific Research Applications
2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique functional groups make it suitable for the development of advanced materials.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methoxycarbonyl groups can influence the compound’s binding affinity and specificity for its targets. The molecular pathways involved can vary, but they often include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the methoxycarbonyl group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group but lacks the chloro and fluoro substituents.
4-Chloro-2-fluorobenzoic acid: Similar structure but with different positions of the chloro and fluoro groups.
Uniqueness
2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is unique due to the specific combination and positions of its functional groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)11-6-8(3-5-13(11)17)9-2-4-10(14(18)19)12(16)7-9/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZQJXRKBKHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691568 | |
Record name | 3-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-60-3 | |
Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′-chloro-4-fluoro-, 3-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261963-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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